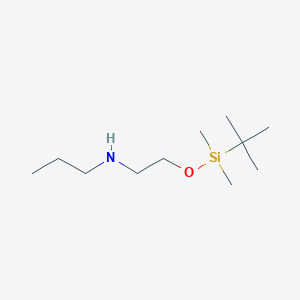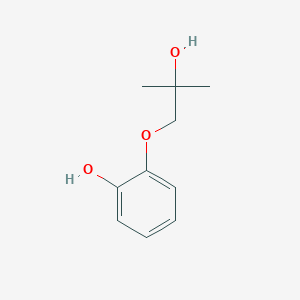
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: Starting from a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Formation of the pyrazole ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling of the rings: The pyridazine and pyrazole rings can be coupled through various cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative.
Applications De Recherche Scientifique
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the synthesis of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action for compounds like 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-sulfonic acid: Contains a sulfonic acid group.
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-methyl ester: Methyl ester derivative.
Uniqueness
The presence of both pyridazine and pyrazole rings, along with the specific functional groups, may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H11N5O3 |
|---|---|
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N5O3/c1-22-13-6-5-12(16-17-13)19-11(8-10(18-19)14(20)21)9-4-2-3-7-15-9/h2-8H,1H3,(H,20,21) |
Clé InChI |
NIRSMSCJBWHFFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Aminooxy)methyl]nicotinamide](/img/structure/B8463139.png)







![6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine](/img/structure/B8463208.png)
![tert-Butyl {2-amino-1-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8463212.png)

